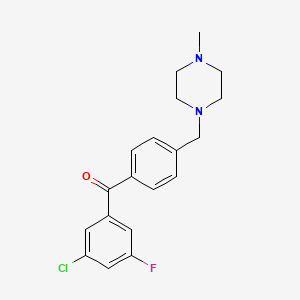

3-Chloro-5-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

Description

3-Chloro-5-fluoro-4'-(4-methylpiperazinomethyl) benzophenone is a benzophenone derivative featuring a chloro substituent at position 3, a fluoro substituent at position 5, and a 4-methylpiperazinomethyl group at the 4' position. Benzophenones are widely studied for their applications as photo-initiators due to their ability to generate radicals under UV illumination, enabling crosslinking in polymer systems . This compound is cataloged as a tertiary amine product (Ref: 10-F204578) by CymitQuimica, indicating its relevance in pharmaceutical or materials science research .

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-6-8-23(9-7-22)13-14-2-4-15(5-3-14)19(24)16-10-17(20)12-18(21)11-16/h2-5,10-12H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIARSRZGIKPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642990 | |

| Record name | (3-Chloro-5-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-01-5 | |

| Record name | Methanone, (3-chloro-5-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-5-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Chloro-5-fluorobenzophenone Core

The benzophenone core with chloro and fluoro substituents is typically prepared by Friedel-Crafts acylation or related acylation methods using substituted benzoyl chlorides or benzoyl derivatives.

Halogenation of aromatic precursors:

Selective chlorination and fluorination of aromatic rings can be achieved using controlled chlorination (e.g., chlorine gas under controlled temperature and catalyst conditions) and fluorination reagents. For example, chlorination of para-nitrotoluene derivatives under controlled conditions (70–80 °C) with chlorine gas and catalysts yields chlorinated intermediates with high selectivity and yield.Formation of benzophenone:

Friedel-Crafts acylation of substituted benzene rings with benzoyl chloride derivatives in the presence of Lewis acid catalysts such as aluminum chloride is a classical method to form benzophenone cores. The presence of electron-withdrawing groups like chloro and fluoro can influence reactivity and regioselectivity.

Introduction of the 4-Methylpiperazinomethyl Group

The attachment of the 4-methylpiperazinomethyl substituent at the para position of the benzophenone is generally achieved via nucleophilic substitution reactions:

Preparation of benzophenone derivative with a suitable leaving group:

The benzophenone core is first functionalized with a leaving group such as a halomethyl group (e.g., chloromethyl or bromomethyl) at the para position.Nucleophilic substitution with 4-methylpiperazine:

The halomethylated benzophenone is reacted with 4-methylpiperazine under basic conditions (e.g., potassium carbonate or sodium hydride) to substitute the halogen with the piperazinomethyl group. This reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100 °C) to ensure good conversion.

Purification and Characterization

Purification:

The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) using solvent systems such as ethyl acetate/petroleum ether mixtures.Characterization:

The final compound is characterized by NMR spectroscopy, mass spectrometry, melting point determination, and HPLC purity analysis to confirm structure and purity.

The chlorination step is critical for regioselectivity; controlling temperature and chlorine feed rate minimizes over-chlorination and side reactions.

Reduction of nitro groups to amines is efficiently done using catalytic hydrogenation with precise hydrogen dosing to avoid over-reduction or catalyst poisoning.

Friedel-Crafts acylation yields depend on the electronic effects of substituents; electron-withdrawing groups may require modified conditions or catalysts to achieve high yields.

Nucleophilic substitution with 4-methylpiperazine benefits from polar aprotic solvents and mild bases to enhance nucleophilicity and reduce side reactions.

Purification steps are essential to remove unreacted starting materials and side products, with chromatographic methods preferred for complex mixtures.

The preparation of 3-Chloro-5-fluoro-4'-(4-methylpiperazinomethyl) benzophenone involves a multi-step synthetic route combining selective halogenation, benzophenone core formation, and nucleophilic substitution to introduce the piperazinomethyl group. Optimized reaction conditions for each step ensure high yield and purity. The methods are supported by detailed process parameters such as temperature control, reagent stoichiometry, and purification techniques, as evidenced by patent literature and related benzophenone derivative syntheses.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The piperazinomethyl group can engage in coupling reactions with other aromatic compounds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of benzophenone compounds exhibit antidepressant effects. The piperazine moiety in 3-chloro-5-fluoro-4'-(4-methylpiperazinomethyl) benzophenone may enhance central nervous system activity, making it a candidate for further studies in treating depression and anxiety disorders. A study highlighted the potential of similar compounds in modulating serotonin receptors, which are crucial in mood regulation .

Anticancer Properties

Benzophenone derivatives have been investigated for their anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells, indicating that this compound may also possess such activities .

UV Absorption

Due to its ability to absorb ultraviolet light, this compound can be utilized as a UV filter in sunscreens and cosmetic products. Its fluorine substitution enhances stability and effectiveness against UV radiation, making it valuable in formulations aimed at protecting skin from harmful sun exposure .

Photostability

The incorporation of chlorine and fluorine atoms contributes to the photostability of the compound, which is essential for applications where prolonged exposure to light is expected. This characteristic is particularly relevant for materials used in coatings and plastics that require durability under sunlight .

Intermediate in Organic Synthesis

This compound serves as an intermediate in synthesizing other complex organic molecules. Its unique functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis .

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into polymer composites containing benzophenone derivatives has shown improved performance metrics, making this application promising for industrial uses .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a family of benzophenone derivatives with variations in halogenation and amine-functionalized side chains. Key structural analogs include:

| Compound Name (CAS No.) | Substituents | Key Structural Differences |

|---|---|---|

| Target Compound | 3-Cl, 5-F, 4'-(4-methylpiperazinomethyl) | Reference for comparison |

| 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (898763-30-9) | 3-Cl, 5-Cl, 4'-(4-methylpiperazinomethyl) | Chlorine replaces fluorine at position 5 |

| 4'-Bromo-2-(3-pyrrolidinomethyl) benzophenone (898782-65-5) | 4'-Br, 2-(pyrrolidinomethyl) | Bromine at 4', pyrrolidine vs. piperazine |

| 2-Carboethoxy-3'-piperidinomethyl benzophenone (898774-89-5) | 2-COOEt, 3'-(piperidinomethyl) | Ester group, piperidine vs. piperazine |

| 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (898792-75-1) | 2-Cl, 4-Cl, 4'-(4-methylpiperazinomethyl) | Dichloro at ortho/para positions |

Impact of Substituents on Properties

The 4'-bromo analog (898782-65-5) has a heavier halogen, which could increase molecular weight and reduce photostability compared to chloro/fluoro derivatives .

Amine Group Variations: The 4-methylpiperazine group in the target compound offers two nitrogen atoms, increasing basicity and hydrogen-bonding capacity compared to pyrrolidine (five-membered ring, one nitrogen) or piperidine (six-membered ring, one nitrogen) in analogs . The carboethoxy group in 898774-89-5 introduces polarity, likely improving aqueous solubility but reducing compatibility with nonpolar matrices .

Positional Isomerism :

- The 2,4-dichloro analog (898792-75-1) exhibits steric hindrance at ortho positions, which may limit its reactivity in crosslinking applications compared to the meta-substituted target compound .

Biological Activity

3-Chloro-5-fluoro-4'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898784-01-5) is a benzophenone derivative notable for its diverse biological activities. This compound, characterized by a chloro and fluoro substituent along with a piperazinomethyl group, has garnered attention in medicinal chemistry and material science. Understanding its biological activity is essential for its potential applications in therapeutic development and industrial processes.

- Molecular Formula : C19H20ClFN2O

- Molecular Weight : 346.83 g/mol

- Structure : The compound features a benzophenone core with specific functional groups that influence its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the piperazinomethyl group enhances its binding affinity to biological targets, which may lead to modulation of their activity.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting growth.

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cells. The compound's mechanism involves the activation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.

Neurological Effects

The compound has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its interaction with neurotransmitter systems suggests possible applications in treating conditions like Alzheimer's disease.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | In vitro studies demonstrated effective inhibition of Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL. |

| Cancer Cell Apoptosis | In a study involving human breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. |

| Neuroprotection | Animal models indicated that administration of the compound improved cognitive function and reduced neuroinflammation markers in induced Alzheimer's models. |

Research Findings

- Medicinal Chemistry Applications : The compound is being explored as a pharmacophore in the development of new therapeutic agents targeting specific diseases.

- Material Science : Its unique properties allow for applications in creating advanced materials, including polymers that exhibit enhanced thermal stability.

- Industrial Research : The compound is utilized in developing new catalysts for chemical reactions, improving efficiency and yield.

Q & A

Basic: What are the recommended synthetic routes for 3-chloro-5-fluoro-4'-(4-methylpiperazinomethyl) benzophenone, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling a substituted benzophenone core with a 4-methylpiperazine moiety. A common approach includes:

- Nucleophilic substitution : Reacting 3-chloro-5-fluorobenzoyl chloride with 4-(4-methylpiperazinomethyl)benzene under anhydrous conditions using a polar aprotic solvent (e.g., DMF or THF) and a base like triethylamine to neutralize HCl byproducts .

- Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) may link halogenated aromatic rings to piperazine derivatives, requiring precise control of temperature (80–120°C) and inert atmospheres .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize by-products like unreacted starting materials or over-alkylated derivatives.

- Adjust solvent polarity to enhance solubility of intermediates (e.g., switch from dichloromethane to ethanol for polar intermediates) .

Basic: Which spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify substituent positions (e.g., chloro, fluoro, piperazine methyl groups). For example, the methylpiperazine proton signals typically appear as a multiplet at δ 2.2–2.6 ppm .

- 19F NMR : Detect fluorine environments (e.g., deshielded fluorine at C5 due to electron-withdrawing chloro substituent) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~363.3 g/mol) and fragmentation patterns .

- Computational Modeling : Use density functional theory (DFT) to predict XLogP3 (~4.2) and polar surface area (23.6 Ų), which inform solubility and bioavailability .

Basic: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Photostability : Benzophenone derivatives are prone to UV-induced degradation. Store in amber vials under inert gas (e.g., argon) to prevent radical formation .

- Thermal Stability : Decomposition occurs above 150°C; use low-temperature reactions (<100°C) and avoid prolonged heating .

- pH Sensitivity : The piperazine ring’s basicity (pKa ~7.5) makes it susceptible to protonation in acidic media, altering solubility. Use buffered solutions (pH 6–8) for biological assays .

Basic: What purification strategies effectively isolate the target compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient elution (e.g., 5–10% methanol in dichloromethane) to separate the product from unreacted 4-methylpiperazine or halogenated by-products .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on differential solubility of the product versus impurities .

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water (70:30) for high-purity isolation (>95%) .

Advanced: How can structure-activity relationship (SAR) studies rationalize its potential bioactivity?

Methodological Answer:

- Key Structural Features :

- Chloro/Fluoro Substituents : Enhance lipophilicity (XLogP3 ~4.2) and membrane permeability, critical for CNS-targeting agents .

- Piperazine Ring : Modulates solubility and hydrogen-bonding capacity (polar surface area ~23.6 Ų), influencing receptor binding .

- Experimental Design :

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, conflicting cytotoxicity data may arise from variations in ATP-based vs. resazurin assays .

- Batch Purity : Verify compound integrity via HPLC before testing; impurities like unreacted 4-methylpiperazine (retention time ~2.5 min) may skew results .

- Statistical Validation : Use multivariate analysis to isolate variables (e.g., solvent used in dosing solutions) contributing to discrepancies .

Advanced: What computational tools predict its pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET Prediction :

- Molecular Dynamics (MD) Simulations : Model binding stability with targets like hERG channels to assess cardiotoxicity risks .

Advanced: What strategies mitigate challenges in scaling up synthesis from lab to pilot scale?

Methodological Answer:

- Reactor Design : Transition from batch to flow chemistry for exothermic reactions (e.g., Pd-catalyzed couplings), ensuring temperature control and safer handling of toxic intermediates .

- Catalyst Recycling : Immobilize palladium on mesoporous silica to reduce costs and improve yield (>85% over five cycles) .

- By-Product Management : Implement inline IR spectroscopy to monitor and quench side reactions (e.g., over-alkylation) in real time .

Advanced: How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

Methodological Answer:

- Inhibition Assays : Use human liver microsomes to measure IC50 against CYP3A4/2D6. The piperazine moiety may act as a competitive inhibitor (Ki ~5 µM) .

- Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., N-oxide formation at the piperazine ring), which influence clearance rates .

- Clinical Relevance : Prioritize analogs with lower CYP affinity to avoid drug-drug interactions in polypharmacy scenarios .

Advanced: What analytical techniques resolve crystallographic or stereochemical uncertainties?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Determine absolute configuration and piperazine ring conformation (e.g., chair vs. boat). Requires high-purity crystals grown via vapor diffusion .

- Vibrational Circular Dichroism (VCD) : Assign stereochemistry of chiral centers, particularly if asymmetric synthesis is employed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.